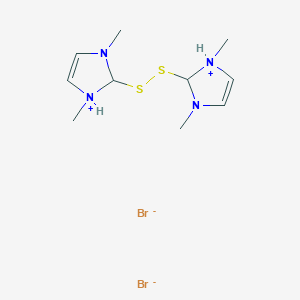
2,2'-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dibromide: is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dibromide typically involves the reaction of 1,3-dimethylimidazole with sulfur-containing reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, and a base, such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is common to ensure consistent product quality. Purification of the final product is typically achieved through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the disulfide bond to thiol groups using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The bromide ions can be substituted with other nucleophiles, such as chloride or acetate, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile, 25-50°C.
Reduction: Dithiothreitol, sodium borohydride, ethanol, room temperature.
Substitution: Sodium chloride, sodium acetate, water, 50-80°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Chloride or acetate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antioxidant and anti-inflammatory agent. It is also explored for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: In the industrial sector, the compound is used as a stabilizer in polymer production and as a catalyst in various chemical processes. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dibromide involves its interaction with cellular components, leading to various biological effects. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds and altering protein function. This interaction can result in the inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of oxidative stress.
Molecular Targets and Pathways:
Proteins: The compound targets thiol-containing proteins, leading to the formation of disulfide bonds.
Enzymes: Inhibition of enzymes involved in cellular metabolism and signaling.
Pathways: Disruption of redox balance and induction of oxidative stress pathways.
Comparación Con Compuestos Similares
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
- 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-yl) disulfide
Comparison: Compared to similar compounds, 2,2’-Disulfanediylbis(1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium) dibromide exhibits unique properties due to the presence of the disulfide bond and bromide ions. These features contribute to its distinct reactivity and potential applications in various fields. The compound’s ability to undergo oxidation, reduction, and substitution reactions makes it versatile for use in synthetic chemistry and biological research.
Propiedades
Número CAS |
62896-84-8 |
|---|---|
Fórmula molecular |
C10H20Br2N4S2 |
Peso molecular |
420.2 g/mol |
Nombre IUPAC |
2-[(1,3-dimethyl-1,2-dihydroimidazol-1-ium-2-yl)disulfanyl]-1,3-dimethyl-1,2-dihydroimidazol-1-ium;dibromide |
InChI |
InChI=1S/C10H18N4S2.2BrH/c1-11-5-6-12(2)9(11)15-16-10-13(3)7-8-14(10)4;;/h5-10H,1-4H3;2*1H |
Clave InChI |
DLCDCSFBIGTWAW-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1C=CN(C1SSC2[NH+](C=CN2C)C)C.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(3-Pyridin-2-ylpiperidin-1-yl)sulfanylpiperidin-3-yl]pyridine;2,4,6-trinitrophenol](/img/structure/B14497523.png)
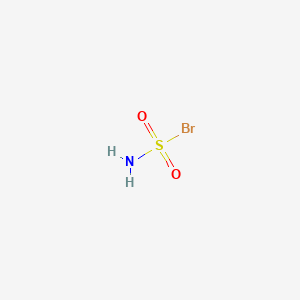
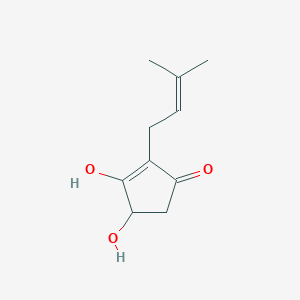
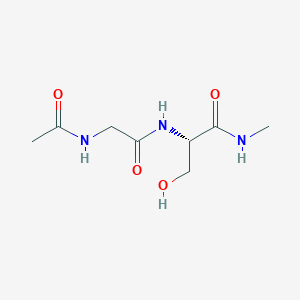
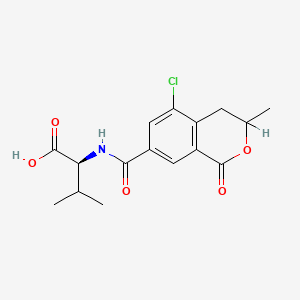

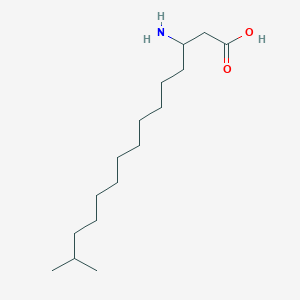
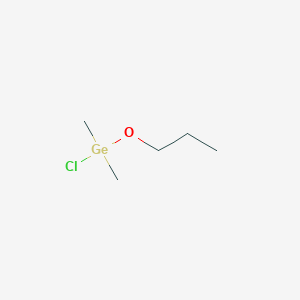
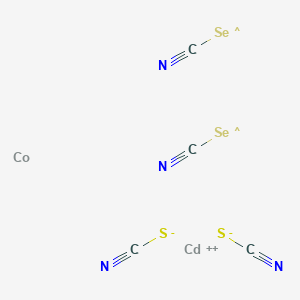

![2-[3-(Cyclopent-2-en-1-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14497594.png)

![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
